4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]-1H-benzimidazol-5-ol |
InChI |
InChI=1S/C10H13N3O/c1-13(2)5-7-9(14)4-3-8-10(7)12-6-11-8/h3-4,6,14H,5H2,1-2H3,(H,11,12) |
InChI Key |
YVMLHPJBYKLDSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1N=CN2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the dimethylaminomethyl group: This step involves the alkylation of the benzimidazole core with dimethylamine and formaldehyde, often using a Mannich reaction.
Hydroxylation at the 5-position: This can be accomplished through selective oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, and chromatography to achieve high purity.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The hydroxyl group at position 5 undergoes alkylation and acylation under standard conditions:
These reactions retain the benzimidazole core while modulating electronic properties for enhanced bioactivity.
Oxidation and Redox Behavior
The dimethylaminomethyl group participates in oxidation reactions:
-
Oxidation :
Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocyclic systems:
Oxadiazole-Thione Derivatives :
Mannich Reactions :
-
Reagents : Formaldehyde + secondary amines (e.g., piperidine, morpholine).
Coordination Chemistry
The benzimidazole nitrogen and hydroxyl group act as ligands for metal complexes:
-
Cu(II) Complexes : Formed with CuCl₂ in methanol, exhibiting square-planar geometry (confirmed by UV-Vis at λₘₐₓ = 620 nm).
-
Applications : Catalytic activity in oxidation reactions and antimicrobial studies.
Biological Activity Modulation
Derivatives show structure-dependent bioactivity:
| Derivative | Activity | IC₅₀/ MIC |
|---|---|---|
| 5-((2-((Dimethylamino)methyl)-1H-benz... | Antibacterial (E. coli) | MIC = 12.5 µg/mL |
| 3-((Piperidin-1-yl)methyl)-oxadiazole... | Antifungal (C. albicans) | MIC = 25 µg/mL |
Degradation and Stability
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its pharmacological properties, particularly as an anti-cancer agent. Research indicates that derivatives of benzimidazole, including 4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol, exhibit activity against various cancer cell lines by inhibiting specific enzymes involved in tumor growth.
Anticancer Activity
In a study by Moneer et al. (2021), a series of benzimidazole derivatives were synthesized and evaluated for their anticancer properties. The results demonstrated that certain derivatives exhibited significant cytotoxic effects against human cancer cell lines, suggesting that this compound could be a promising candidate for further development in cancer therapy .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical processes involving imidazole derivatives. The compound serves as an intermediate for creating more complex structures with enhanced biological activity.
Synthetic Pathways
Recent patents have outlined efficient methods for synthesizing related compounds, emphasizing the importance of optimizing reaction conditions to improve yield and purity . These methods often utilize microwave-assisted synthesis or other innovative techniques to expedite the process.
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives in treating specific diseases.
Anti-inflammatory Effects
Research by Prajapat and Talesara (2016) demonstrated that certain benzimidazole derivatives exhibited notable anti-inflammatory properties, which could be attributed to their ability to inhibit cyclooxygenase enzymes (COX). This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
A study conducted by Amin et al. (2019) explored the antimicrobial properties of benzimidazole derivatives, including those similar to this compound. The findings indicated significant antibacterial activity against various pathogens, supporting the compound's versatility in therapeutic applications .
Data Tables
Mechanism of Action
The mechanism of action of 4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol involves its interaction with specific molecular targets:
- **
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Biological Activity
4-((Dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol (commonly referred to as DMAM-BI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
DMAM-BI features a benzimidazole core with a dimethylaminomethyl substituent, contributing to its unique reactivity and biological profile. The presence of hydroxyl and amine functional groups allows it to participate in various chemical reactions typical of heterocyclic compounds, making it a versatile candidate for further modifications in medicinal chemistry.
The biological activity of DMAM-BI is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to the inhibition or activation of various biological pathways, resulting in antimicrobial and anticancer effects. Research suggests that DMAM-BI may inhibit key kinases involved in cellular signaling, which is crucial for cancer progression.
Antimicrobial Activity
DMAM-BI has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits significant inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values reported as low as 4 μg/mL . Furthermore, it has demonstrated moderate antifungal activity against strains like Candida albicans and Aspergillus niger.
Anticancer Activity
The anticancer potential of DMAM-BI has been explored through various in vitro studies. Notably, it has shown promising results against the MDA-MB-231 breast cancer cell line, with effective concentrations (EC50) around 7.3 μM . The compound's structural modifications have been linked to enhanced cytotoxicity; for instance, the introduction of electron-withdrawing groups has been shown to increase its efficacy against cancer cells .
Research Findings and Case Studies
Several studies have documented the biological activities of DMAM-BI and related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Properties
- Anticancer Activity: Benzimidazoles with electron-withdrawing groups (e.g., -F, -Br) show potent anticancer effects by intercalating DNA or inhibiting topoisomerases .
- Solubility and Bioavailability: The dimethylamino group in the target compound likely improves water solubility relative to lipophilic derivatives like 5-(5-bromo-1H-indol-3-ylmethylene)imidazoles . However, it may be less membrane-permeable than methyl- or methoxy-substituted analogs .
- Stability: Nitro- or bromo-substituted benzimidazoles (e.g., compound 4f in ) exhibit lower stability under acidic conditions due to electron-withdrawing effects. The target compound’s dimethylamino group may confer greater stability in physiological pH .
Physicochemical Data
Predicted properties based on substituent effects:
Q & A
Q. What are the common synthetic routes for 4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol?
- Methodological Answer: The compound is typically synthesized via condensation reactions. For example, benzimidazole derivatives can be prepared by reacting substituted benzaldehydes with amidines or diamines under acidic or basic conditions. describes a protocol where 2-(4-substituted-phenyl)-1H-benzo[d]imidazole derivatives are synthesized using ethanol as a solvent and sodium ethoxide as a catalyst at 50–60°C, followed by purification via recrystallization . Transition-metal-free approaches, such as base-promoted spiro-fused imidazolone formation from amidines and ketones, are also viable (e.g., using KOtBu in DMSO at 80°C) .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer: Characterization involves multi-spectral analysis:
- 1H/13C NMR : To confirm substituent positions and hydrogen environments. For instance, aromatic protons in benzimidazole derivatives appear as singlet or multiplet signals in DMSO-d6 .
- FTIR : To identify functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for benzimidazole) .
- Elemental Analysis : To verify purity by comparing calculated vs. experimental C, H, N percentages (e.g., deviations <0.4% indicate high purity) .
Q. What solvents and catalysts are optimal for improving reaction yields?
- Methodological Answer: Solvent choice depends on reactivity:
- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity in SNAr reactions for aryl-substituted derivatives .
- Ethanol/water mixtures : Used in green chemistry approaches to reduce toxicity .
Catalysts like p-toluenesulfonic acid (p-TSA) are effective for cyclization reactions under reflux (100°C) .
Advanced Research Questions
Q. How do structural modifications (e.g., aryl thiazole-triazole appendages) influence the biological activity of this compound?
- Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Br, -F) on aryl substituents enhance antimicrobial activity. For example, 9c (4-bromophenyl derivative) showed MIC values of 2 µg/mL against S. aureus due to improved membrane penetration . Conversely, methoxy groups (-OCH₃) reduce activity by increasing steric hindrance . Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like DNA gyrase, guiding rational design .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer: Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) .
- Purity discrepancies : Use elemental analysis or HPLC (>98% purity thresholds) to exclude impurities as confounding factors .
- Substituent-specific effects : Compare derivatives with identical substituents under controlled conditions .
Q. What green chemistry strategies apply to the synthesis of this compound?
- Methodological Answer: Transition-metal-free protocols reduce environmental impact:
- Base-mediated cyclization : KOtBu in DMSO promotes spiro-imidazolone formation without toxic metals .
- Solvent-free mechanochemistry : Ball-milling reactants can minimize waste .
Q. What computational tools are used to predict the pharmacological targets of this compound?
- Methodological Answer:
- Molecular docking : Software like Schrödinger Suite or MOE models interactions with targets (e.g., angiotensin II receptor for antihypertensive activity) .
- QSAR models : Utilize descriptors like logP and polar surface area to predict bioavailability .
Q. How can solubility and bioavailability be optimized for in vivo studies?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
